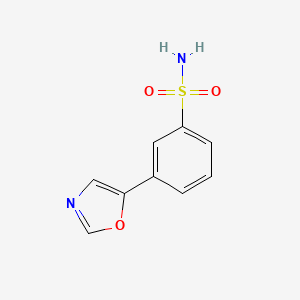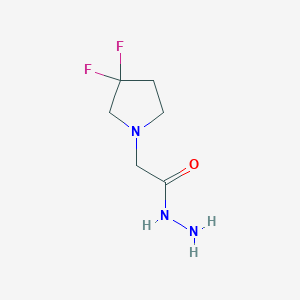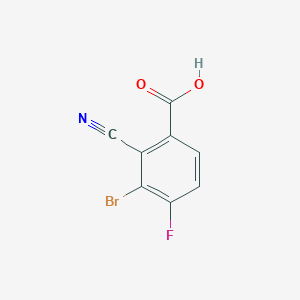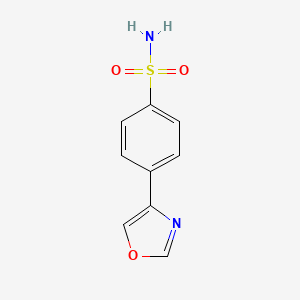
1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone
説明
“1-(6-Chloro-5-methylpyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 1256791-13-5 . It has a molecular weight of 169.61 and its molecular formula is C8H8ClNO . It is a solid at room temperature .
Physical And Chemical Properties Analysis
The compound “1-(6-Chloro-5-methylpyridin-3-yl)ethanone” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.83 . Its water solubility is 0.674 mg/ml .科学的研究の応用
Antibacterial and Antifungal Activity
1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone has been synthesized and tested for its antibacterial and antifungal properties. The compound showed significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans (K. Sujatha, Shilpa, & R. Gani, 2019).
Derivatization for Analytical Purposes
This chemical has been used in the derivatization of other compounds for analytical purposes. For example, a derivatization procedure using N-methyl-bis-trifluoroacetamide (MBTFA) for analyzing certain contaminants in drinking water has been developed, enhancing detection and quantification capabilities (C. Kubwabo, B. Stewart, Suzanne A. Gauthier, & B.R. Gauthier, 2009).
Chemical Synthesis and Modification
The compound is involved in various chemical synthesis and modification processes. It has been used in the synthesis of fluorine compounds through Grignard reactions and in the creation of Schiff base compounds with potential antibacterial activities (T. Takagi et al., 1992); (Wang, Nong, Sht, & Qi, 2008).
Insecticidal Activity
This compound has been used in the synthesis of derivatives such as 1,3,4-oxadiazoles, which are noted for their insecticidal activity. These compounds are derived from 2-chloropyridine-5-acetic acid and have shown efficacy in controlling pests (B. S. Holla et al., 2004).
Safety and Hazards
特性
IUPAC Name |
1-(6-chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4-2-5(3-13-7(4)9)6(14)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZNOLPCMCOGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(4-Fluoro-2-methylphenoxy)cyclopropyl]methanol](/img/structure/B1413733.png)





![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B1413741.png)
![tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate](/img/structure/B1413742.png)


